2-Hex-5-enyl-5-nonylpyrrolidine
Description
2-Hex-5-enyl-5-nonylpyrrolidine is a pyrrolidine derivative featuring a five-membered saturated amine ring with two distinct substituents: a hex-5-enyl group at position 2 and a nonyl chain at position 5. Pyrrolidine’s saturated structure confers flexibility and basicity due to the secondary amine, distinguishing it from aromatic heterocycles like pyridine or pyrimidine. The hex-5-enyl substituent introduces a terminal alkene, which may enhance reactivity toward addition or polymerization, while the nonyl group contributes to hydrophobicity. Although direct synthetic details for this compound are absent in the provided evidence, analogous methods for pyrrolidine derivatives often involve alkylation or ring-closing reactions with appropriately functionalized precursors.
Properties
CAS No. |
100594-88-5 |
|---|---|
Molecular Formula |
C19H37N |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
2-hex-5-enyl-5-nonylpyrrolidine |
InChI |
InChI=1S/C19H37N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h4,18-20H,2-3,5-17H2,1H3 |
InChI Key |
VJYHAIYEEJOCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCC(N1)CCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-5-enyl-5-nonyl-pyrrolidine typically involves the reaction of appropriate alkyl halides with pyrrolidine under basic conditions. One common method involves the use of hex-5-enyl bromide and nonyl bromide as starting materials, which react with pyrrolidine in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Hex-5-enyl-5-nonyl-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hex-5-enyl-5-nonyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine nitrogen can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
2-Hex-5-enyl-5-nonyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acetylcholinesterase inhibition, which could be relevant in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hex-5-enyl-5-nonyl-pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially enhancing neurotransmission. This mechanism is of particular interest in the context of treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Heterocyclic Core
- 2-Hex-5-enyl-5-nonylpyrrolidine: Pyrrolidine (saturated 5-membered ring, one nitrogen) .
- 2-(Hex-5-enyl)pyridine (CAS 71532-23-5): Pyridine (aromatic 6-membered ring, one nitrogen) with a hex-5-enyl group at position 2 .
- 2-[4-(Hexyloxy)phenyl]-5-nonylpyrimidine (CAS 57202-56-9): Pyrimidine (aromatic 6-membered ring, two nitrogens) with a nonyl group at position 5 and a hexyloxyphenyl group at position 2 .
Substituent Features
| Compound | Key Substituents | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| This compound | 2-hex-5-enyl (C₆H₁₁), 5-nonyl (C₉H₁₉) | C₁₉H₃₅N | 281.49* |
| 2-(Hex-5-enyl)pyridine | 2-hex-5-enyl (C₆H₁₁) | C₁₁H₁₅N | 161.24 |
| 2-[4-(Hexyloxy)phenyl]-5-nonylpyrimidine | 5-nonyl (C₉H₁₉), 2-[4-(hexyloxy)phenyl] (C₆H₁₃O–C₆H₄–) | C₂₅H₃₈N₂O | 382.58 |
*Calculated based on molecular formula.
Physicochemical Properties
- Hydrophobicity: The nonyl chain in this compound and 2-[4-(hexyloxy)phenyl]-5-nonylpyrimidine increases lipophilicity compared to 2-(hex-5-enyl)pyridine. However, the hexyloxyphenyl group in the pyrimidine derivative introduces moderate polarity due to the ether oxygen .
- Reactivity: The terminal alkene in this compound and 2-(hex-5-enyl)pyridine may undergo addition reactions (e.g., hydrogenation, epoxidation), whereas the saturated pyrrolidine ring is less reactive than pyridine’s aromatic system .
Research Findings and Implications
- Aromatic vs. Saturated Systems : Pyridine and pyrimidine derivatives exhibit aromatic stabilization, enhancing thermal stability but reducing basicity compared to pyrrolidine .
- Functional Group Impact: The hex-5-enyl group’s unsaturation offers synthetic versatility, while nonyl chains dominate hydrophobicity-driven applications (e.g., surfactants, lipid membranes) .
- Hydrogen Bonding : Unlike the pyrimidine derivative in , which forms N–H···O hydrogen bonds, pyrrolidine’s saturated structure may limit such interactions, affecting solubility and crystallinity .
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